molecular formula C10H24N2O6S2 B043915 2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid CAS No. 119459-26-6

2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid

Cat. No. B043915
M. Wt: 332.4 g/mol
InChI Key: OBJGBTROGRUPPA-UHFFFAOYSA-N
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Description

“2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid” is a complex compound. A new 2-amino-3-[(2-amino-2-carboxyethyl) disulfanyl] propanoic acid dihydrogen triiodide coordination compound was synthesized for the treatment of nosocomial infections caused by drug-resistant bacteria .


Synthesis Analysis

The compound was synthesized in basic and water media with a stoichiometric ratio of 1:2:2 of Cystine:LiI:iodine . The synthesis process involved the use of iodine coordination compounds .


Molecular Structure Analysis

The compound crystallizes in the orthorhombic P212121 with lattice parameters a = 9.5739(19) Å, b = 13.558(3) Å, c = 16.405(3) Å . It contains both a primary amine and a primary alcohol .


Chemical Reactions Analysis

The compound undergoes esterification when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Physical And Chemical Properties Analysis

The physico-chemical properties of the compound were examined using single-crystal X-ray diffraction, FTIR spectroscopy, UV-Vis spectrophotometer, and Thermogravimetry/Differential Scanning Colorimeter (TG/DSC) .

Future Directions

The compound shows promise in the development of innovative antibacterial substances against resistant antibiotics strains . Its effectiveness against bacteria with multidrug resistance, as well as its semi-organic nature, determine the prospects for its use in medicine as an antimicrobial agent .

properties

IUPAC Name

2-aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S2.2C2H7NO/c7-5(8)1-3-11-12-4-2-6(9)10;2*3-1-2-4/h1-4H2,(H,7,8)(H,9,10);2*4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJGBTROGRUPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(=O)O)C(=O)O.C(CO)N.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746489
Record name 3,3'-Disulfanediyldipropanoic acid--2-aminoethan-1-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71311192

CAS RN

119459-26-6
Record name 3,3'-Disulfanediyldipropanoic acid--2-aminoethan-1-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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